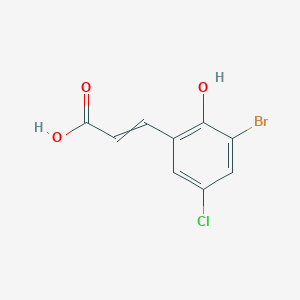

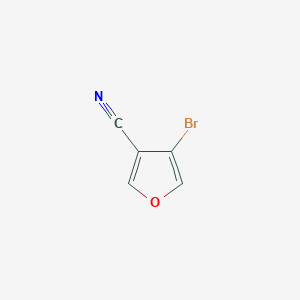

![molecular formula C12H15N3S B2711862 3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline CAS No. 1247635-33-1](/img/structure/B2711862.png)

3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline” is a complex organic molecule that contains an aniline group, a sulfanylethyl group, and a 1-methylimidazol-2-yl group . These groups are common in many organic compounds and have various applications in fields like medicinal chemistry and materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry . Unfortunately, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and solubility would need to be determined experimentally .Scientific Research Applications

Ionic Liquid Design and Reagent Development

The design of ionic liquids incorporating imidazole derivatives, like 3-Methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)), offers a novel approach for the nitration of aromatic compounds, including aniline derivatives. This methodology leverages the in situ generation of nitrogen dioxide as a radical nitrating agent, showcasing the potential of imidazole-based ionic liquids in synthetic chemistry for the efficient production of nitroarenes (Zolfigol et al., 2012).

Advanced Material Synthesis

In the realm of conducting polymers, polyaniline (PANI) stands out for its application in various fields. A study utilized two novel ionic liquids derived from 1-methylimidazole for the in situ polymerization of aniline, resulting in nanostructured PANI with enhanced electrochemical properties. This research underscores the role of imidazole-based compounds in fabricating advanced materials with potential uses in energy storage devices (Li et al., 2019).

Catalysis and Chemical Synthesis

The development of new catalysts from imidazole derivatives, such as 1-Butane sulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs), facilitates the synthesis of complex organic molecules, including coumarin-functionalized indole derivatives. This catalytic process highlights the versatility of imidazole-based catalysts in promoting sustainable and efficient chemical synthesis (Samanta et al., 2022).

Environmental and Biotechnological Applications

The degradation of pollutants such as aniline by bacterial strains like Delftia sp. AN3 showcases the biotechnological potential of microbes in environmental remediation. This organism's ability to tolerate and break down high concentrations of aniline demonstrates the practical applications of bioremediation strategies in treating industrial wastewater and mitigating environmental pollution (Liu et al., 2002).

Molecular Sensors and Fluorescence Imaging

Imidazole-linked compounds, particularly those integrated with anthracene or pyrene, have been developed as efficient chemosensors for detecting metal ions like Al³⁺ in biological systems. These sensors exhibit high selectivity and sensitivity, facilitating their application in fluorescence microscopy for intracellular imaging, thus contributing to advancements in bioanalytical chemistry and medical diagnostics (Shree et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(1-methylimidazol-2-yl)sulfanylethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-9(10-4-3-5-11(13)8-10)16-12-14-6-7-15(12)2/h3-9H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGIIXPVQHVZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)SC2=NC=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline | |

CAS RN |

1247635-33-1 |

Source

|

| Record name | 3-{1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2711781.png)

![2-Chloro-N-[2-methyl-2-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B2711782.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2711785.png)

![4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2711789.png)

![(E)-4-(Dimethylamino)-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-enamide](/img/structure/B2711791.png)

![diethyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2711792.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2711796.png)